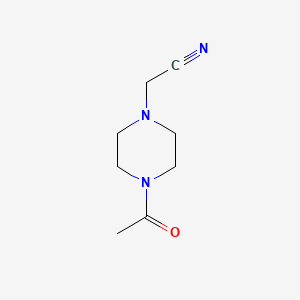

2-(4-Acetylpiperazin-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWMVSSFCVHWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610738 | |

| Record name | (4-Acetylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280110-88-5 | |

| Record name | (4-Acetylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Acetylpiperazin-1-yl)acetonitrile CAS number

The Strategic Utility of 2-(4-Acetylpiperazin-1-yl)acetonitrile (CAS 280110-88-5) in Medicinal Chemistry: A Technical Guide

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 2-(4-Acetylpiperazin-1-yl)acetonitrile (CAS: 280110-88-5) is a highly specialized piperazine derivative that provides an optimal balance of structural rigidity, tunable basicity, and synthetic versatility[1][2]. This whitepaper explores the physicochemical profile, mechanistic utility, and validated synthetic workflows for integrating this compound into advanced pharmaceutical pipelines, particularly in the development of kinase inhibitors[3][4].

Chemical Profile & Physicochemical Properties

The piperazine scaffold is a privileged structure in pharmacology, frequently utilized to modulate pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability[2][5]. The functionalization of this core with an acetyl group and an acetonitrile moiety creates a versatile intermediate tailored for complex synthesis[1].

| Property | Specification |

| Chemical Name | 2-(4-Acetylpiperazin-1-yl)acetonitrile |

| CAS Number | 280110-88-5 |

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.21 g/mol |

| MDL Number | MFCD09906896 |

| Structural Features | N-acetyl capping (amide), N-cyanomethylation (nitrile) |

| Primary Utility | Building block for kinase assays and CNS agents |

(Data sourced from Sigma-Aldrich product specifications[1][6])

Mechanistic Role in Medicinal Chemistry

As an Application Scientist, I evaluate building blocks based on their capacity to solve specific structural problems in drug design. The architecture of 2-(4-acetylpiperazin-1-yl)acetonitrile offers three distinct mechanistic advantages:

-

The Piperazine Core: Acts as a rigid, basic linker that improves aqueous solubility and forms critical hydrogen bonds with target proteins. This is a common feature in FDA-approved kinase inhibitors like palbociclib and ribociclib[4].

-

The N-Acetyl Group: Capping one nitrogen of the piperazine ring with an acetyl group neutralizes its basicity. This prevents unwanted off-target interactions (e.g., hERG liability) while serving as a potent hydrogen-bond acceptor[2].

-

The Acetonitrile Moiety: The cyanomethyl group is a powerful synthetic handle. It can undergo direct nucleophilic addition or be reduced to a primary amine (ethylamine linker), enabling the rapid generation of extended pharmacophores[7].

Synthetic Methodologies & Workflows

To ensure high fidelity in your synthetic pipeline, the following protocols are designed as self-validating systems. Causality is embedded in every step: reagents are chosen not just for efficacy, but to minimize purification bottlenecks.

Protocol 1: Synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile

Objective: Achieve selective N-alkylation of 1-acetylpiperazine via an SN2 mechanism.

-

Step 1: Preparation. Dissolve 1.0 equivalent of 1-acetylpiperazine in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that accelerates SN2 reactions while maintaining the solubility of the polar piperazine starting material.

-

Step 2: Base Addition. Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is a mild, insoluble base that acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the nucleophilic piperazine nitrogen.

-

Step 3: Electrophile Addition. Cool the mixture to 0 °C and add 1.1 equivalents of chloroacetonitrile dropwise. Causality: Chloroacetonitrile is a highly reactive electrophile; cooling controls the exothermic reaction and prevents dialkylation or polymerization.

-

Step 4: Reaction & Monitoring. Stir the mixture at room temperature for 12 hours. Validate completion via TLC (DCM:MeOH 9:1), visualizing with an iodine chamber.

-

Step 5: Workup. Filter the suspension to remove inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified via flash chromatography[1].

Protocol 2: Downstream Functionalization (Nitrile Reduction)

Objective: Convert the nitrile to a primary amine for subsequent amide coupling in kinase inhibitor synthesis.

-

Step 1: Dissolve 2-(4-acetylpiperazin-1-yl)acetonitrile in methanolic ammonia. Causality: Ammonia suppresses the formation of secondary amine byproducts during nitrile reduction.

-

Step 2: Add a catalytic amount of Raney-Nickel and subject the mixture to hydrogenation (50 psi H₂) at room temperature.

-

Step 3: Filter through Celite (caution: Raney-Ni is pyrophoric) and concentrate to yield 2-(4-acetylpiperazin-1-yl)ethan-1-amine.

Workflow: Synthesis and functionalization of 2-(4-acetylpiperazin-1-yl)acetonitrile.

Applications in Drug Discovery

The integration of piperazine derivatives into drug discovery pipelines has revolutionized targeted therapies, particularly in oncology[3]. 2-(4-Acetylpiperazin-1-yl)acetonitrile is specifically utilized in the synthesis of novel protein kinase inhibitors[8].

By reducing the nitrile group to an amine, researchers can couple this building block to pyrimidine, quinazoline, or rhodanine cores[4][8]. The resulting hybrid molecules leverage the piperazine ring to anchor the inhibitor within the ATP-binding pocket of kinases like CDK2, VEGFR, and EGFR, which are critical targets in breast and lung cancer therapies[3][4]. Furthermore, the acetyl group ensures the molecule maintains an optimal lipophilicity profile, allowing it to cross cellular membranes effectively without becoming trapped in lipophilic compartments[5].

Analytical Validation Standards

To ensure the trustworthiness of the synthesized building block before downstream application, the following analytical self-validation must be performed:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should reveal a prominent [M+H]⁺ peak at m/z 168.2, confirming the molecular weight of 167.21 g/mol [1].

-

¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃): Validation requires identifying the characteristic singlet of the acetyl methyl group (~2.1 ppm, 3H), the distinct singlet of the cyanomethyl protons (~3.5 ppm, 2H), and the multiplet resonances of the piperazine ring protons (2.5 - 3.6 ppm, 8H). The absence of a primary amine (N-H) peak confirms the integrity of the nitrile group.

References

-

National Institutes of Health (PMC) - Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors URL:[Link]

-

ResearchGate - The piperazine scaffold for novel drug discovery efforts: the evidence to date URL:[Link]

-

MDPI - In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations URL: [Link]

-

MDPI - Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents URL: [Link]

- Google Patents - US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors URL

Sources

- 1. CAS 280110-88-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-(4-acetylpiperazin-1-yl)acetonitrile | 280110-88-5 [sigmaaldrich.com]

- 7. Buy (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | 2158301-19-8 [smolecule.com]

- 8. US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors - Google Patents [patents.google.com]

2-(4-Acetylpiperazin-1-yl)acetonitrile physical properties

[label="2-(4-Acetylpiperazin-1-yl)acetonitrile",

Synthetic workflow for 2-(4-acetylpiperazin-1-yl)acetonitrile via N-alkylation.Analytical Validation & Characterization

To ensure the integrity of the synthesized building block before downstream application, rigorous analytical characterization is mandatory. The presence of the amide bond introduces restricted rotation, which may cause peak broadening in NMR spectra at room temperature.

Table 2: Expected Spectroscopic Signatures

| Technique | Key Signals / Observations | Structural Correlation |

| ¹H NMR (CDCl₃) | δ 3.55 (s, 2H) | Confirms the presence of the alpha-amino nitrile (N-CH₂-CN) protons. |

| ¹H NMR (CDCl₃) | δ 3.60 (m, 4H), 2.55 (m, 4H) | Piperazine core. Downfield shift corresponds to CH₂ near the amide. |

| ¹H NMR (CDCl₃) | δ 2.10 (s, 3H) | Confirms the intact N-acetyl methyl group. |

| FT-IR (ATR) | ~2250 cm⁻¹ (weak, sharp) | Diagnostic stretch for the C≡N (nitrile) triple bond. |

| FT-IR (ATR) | ~1640 cm⁻¹ (strong) | Diagnostic stretch for the tertiary amide C=O carbonyl. |

| LC-MS (ESI+) | m/z 168.2 [M+H]⁺ | Confirms the molecular weight of the target compound. |

Downstream Applications in Drug Discovery

In drug discovery, the nitrile group of 2-(4-acetylpiperazin-1-yl)acetonitrile is rarely the final pharmacophore. Instead, it is typically reduced to a primary amine—2-(4-acetylpiperazin-1-yl)ethan-1-amine —which is then subjected to amide coupling or reductive amination to append target-binding domains.

Experimental Protocol: Chemoselective Nitrile Reduction

This protocol demonstrates how to reduce the nitrile without destroying the sensitive amide bond.

Reagents: 2-(4-Acetylpiperazin-1-yl)acetonitrile, Raney Nickel (catalytic), Hydrogen gas (H₂, 50 psi), Methanolic Ammonia (7M NH₃ in MeOH).

Step-by-Step Workflow:

-

Solvent Selection: Dissolve the nitrile in methanolic ammonia.

-

Causality: During nitrile reduction, the intermediate imine can be attacked by the newly formed primary amine, creating unwanted secondary amine dimers. An excess of ammonia shifts the equilibrium, exclusively trapping the intermediate to yield the primary amine.

-

-

Catalyst Selection: Add a slurry of Raney Nickel.

-

Causality: Strong hydride donors (like LiAlH₄) lack chemoselectivity and will aggressively reduce the N-acetyl group into an N-ethyl group. Catalytic hydrogenation using Raney Nickel is highly chemoselective for nitriles over amides.

-

-

Reaction: Pressurize the vessel with H₂ (50 psi) and agitate for 12 hours at 25 °C.

-

Validation: Analyze via FT-IR. The reaction is complete when the sharp C≡N stretch at ~2250 cm⁻¹ completely disappears, replaced by a broad N-H stretch at ~3300 cm⁻¹. LC-MS will confirm a mass shift to 172.2 [M+H]⁺.

Downstream transformation of the nitrile into a primary amine for drug synthesis.

Handling, Stability, and Storage

To maintain the integrity of 2-(4-acetylpiperazin-1-yl)acetonitrile over long-term storage, operators must account for the reactivity of the nitrile group.

-

Storage Conditions: Store at 2-8 °C in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen).

-

Stability: The compound is stable under neutral conditions. However, prolonged exposure to strong aqueous acids or bases will result in the hydrolysis of the nitrile to an amide or carboxylic acid, and potential cleavage of the N-acetyl group.

-

Safety: Nitrile-containing compounds can be skin irritants and harmful if swallowed. Handle within a certified chemical fume hood using standard PPE (nitrile gloves, safety goggles, and lab coat).

References

2-(4-Acetylpiperazin-1-yl)acetonitrile: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-(4-Acetylpiperazin-1-yl)acetonitrile (CAS: 280110-88-5) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis[1]. Featuring a stable N-acetyl moiety and a reactive N-cyanomethyl (acetonitrile) group, this compound serves as a critical intermediate for generating N-substituted piperazine scaffolds. These scaffolds are ubiquitous in neuroactive agents, particularly those targeting G-protein-coupled receptors (GPCRs) such as dopamine (D2/D3) and serotonin (5-HT2A) receptors[2][3]. This technical guide details the physicochemical profiling, mechanistic synthesis, downstream functionalization, and self-validating experimental protocols for this compound.

Physicochemical Profiling

Understanding the physical and chemical properties of 2-(4-acetylpiperazin-1-yl)acetonitrile is essential for optimizing reaction conditions and purification workflows.

| Property | Value / Description |

| IUPAC Name | 2-(4-acetylpiperazin-1-yl)acetonitrile |

| CAS Number | 280110-88-5[1] |

| Molecular Formula | C8H13N3O[4] |

| Molecular Weight | 167.21 g/mol [1] |

| Appearance | Viscous liquid to low-melting solid |

| Functional Groups | Tertiary amine, nitrile, tertiary amide |

| Solubility | Soluble in polar organic solvents (MeCN, DCM, THF, MeOH); slightly soluble in water. |

Mechanistic Chemistry: Synthesis & Reactivity

The structural architecture of 2-(4-acetylpiperazin-1-yl)acetonitrile provides a unique balance of stability and reactivity. The N4 position is protected/functionalized by an acetyl group, rendering it non-basic and chemically stable under standard alkylation and reduction conditions. The N1 position bears a cyanomethyl group, which is introduced via an SN2 alkylation mechanism.

Causality in Reaction Design: The synthesis relies on the N-alkylation of 1-acetylpiperazine with chloroacetonitrile[3].

-

Base Selection: Potassium carbonate (K₂CO₃) is the optimal base. As a mild, insoluble inorganic base, it efficiently neutralizes the HCl byproduct (driving the reaction forward) without inducing base-catalyzed polymerization of the highly reactive chloroacetonitrile—a common failure mode when using stronger bases like NaH or tert-butoxide[3][5].

-

Solvent Selection: Acetonitrile (MeCN) or toluene is typically used. MeCN, being a polar aprotic solvent, significantly accelerates the SN2 displacement by poorly solvating the nucleophilic secondary amine of 1-acetylpiperazine, thereby increasing its reactivity.

Experimental Protocol: N-Alkylation & Isolation

The following protocol outlines a self-validating system for the synthesis of 2-(4-acetylpiperazin-1-yl)acetonitrile.

Reagents:

-

1-Acetylpiperazine (1.0 eq)

-

Chloroacetonitrile (1.1 eq)

-

Potassium carbonate (K₂CO₃, anhydrous) (2.5 eq)

-

Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried round-bottom flask with 1-acetylpiperazine and anhydrous MeCN (approx. 0.2 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ to the stirring solution. Stir for 15 minutes at room temperature to ensure uniform suspension.

-

Alkylation: Cool the mixture to 0°C using an ice bath. Add chloroacetonitrile dropwise over 10 minutes to control the exothermic SN2 reaction and minimize localized heating, which can lead to side-product formation.

-

Heating: Remove the ice bath and gradually heat the reaction to reflux (approx. 80°C) for 12–16 hours[3].

-

In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The reaction is deemed complete upon the disappearance of the 1-acetylpiperazine peak (m/z 129 [M+H]⁺) and the emergence of the target mass (m/z 168 [M+H]⁺).

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with additional MeCN.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of DCM/MeOH) to yield pure 2-(4-acetylpiperazin-1-yl)acetonitrile.

-

Post-Reaction Validation: Confirm structure via ¹H NMR (CDCl₃). A characteristic singlet at ~3.5 ppm integrating to 2 protons confirms the successful installation of the -CH₂-CN group[5].

Downstream Transformation: Nitrile Reduction

The primary utility of 2-(4-acetylpiperazin-1-yl)acetonitrile lies in its downstream reduction to 2-(4-acetylpiperazin-1-yl)ethan-1-amine . This primary amine acts as a highly versatile nucleophile for coupling with acyl chlorides, sulfonyl chlorides, or aryl halides to generate complex APIs[2].

Reduction Protocol (Catalytic Hydrogenation):

-

Dissolve 2-(4-acetylpiperazin-1-yl)acetonitrile in ammoniacal methanol (to suppress secondary amine formation).

-

Stir the mixture under a hydrogen atmosphere (approx. 50 psi) at room temperature for 24 hours.

-

Filter the catalyst carefully over Celite (Caution: Raney Ni is pyrophoric) and concentrate the filtrate to yield the primary amine.

Caption: Experimental workflow for the synthesis and downstream functionalization of the target compound.

Applications in Medicinal Chemistry

Piperazine derivatives are privileged structures in pharmacology. The rigid, nitrogen-containing heterocycle provides optimal vectorization for substituents interacting with deep binding pockets in GPCRs[2].

By converting 2-(4-acetylpiperazin-1-yl)acetonitrile into its corresponding ethanamine, medicinal chemists can rapidly generate libraries of aryl piperazines and sulfonamides. These derivatives are frequently evaluated as antagonists or partial agonists for the dopamine D2/D3 receptors (implicated in schizophrenia and Parkinson's disease) and the serotonin 5-HT2A receptor (implicated in depression and atypical antipsychotic efficacy)[2][3].

Caption: Logical relationship mapping of the derived piperazine scaffold to GPCR therapeutic targets.

References

-

Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

-

Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential Positron Emission Tomography tracer for the dopamine D4 receptors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

-

Synthesis of 4-(2-Oxo-3,5,7-cycloheptatrien-1-yl)-1-piperazine-acetonitrile Source: PrepChem URL:[Link]

Sources

- 1. CAS 280110-88-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential Positron Emission Tomography tracer for the dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-acetylpiperazin-1-yl)acetonitrile_280110-88-5_A165748_ãè±èæ ååç½ã [gjbzwz.com]

- 5. prepchem.com [prepchem.com]

- 6. US5286728A - Amino-substituted piperazine derivatives - Google Patents [patents.google.com]

Physicochemical Profiling and Solubility Dynamics of 2-(4-Acetylpiperazin-1-yl)acetonitrile

A Comprehensive Technical Guide for Preclinical Formulation and Drug Design

Executive Summary

In early-stage drug discovery, piperazineacetonitrile derivatives serve as privileged scaffolds, frequently utilized in the development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands, such as muscarinic antagonists[1]. The compound 2-(4-acetylpiperazin-1-yl)acetonitrile (CAS 280110-88-5) acts as a critical building block in these synthetic pathways. Understanding its precise solubility profile is paramount for optimizing reaction conditions, designing purification strategies, and predicting the pharmacokinetic behavior of its downstream active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of the compound's physicochemical properties and outlines self-validating protocols for empirical solubility determination.

Structural Causality and Physicochemical Properties

To predict the solubility of 2-(4-acetylpiperazin-1-yl)acetonitrile, one must deconstruct its molecular architecture. The molecule consists of a piperazine core flanked by an acetyl group and a cyanomethyl group.

-

The Acetyl Cap: The N4-acetyl group forms an amide. Due to the resonance stabilization of the nitrogen lone pair with the adjacent carbonyl group, this nitrogen is essentially non-basic (pKa ~ 0) and acts primarily as a hydrogen-bond acceptor.

-

The Cyanomethyl Handle: The N1 nitrogen is alkylated with a cyanomethyl (-CH2CN) group. While a standard secondary or tertiary piperazine nitrogen typically exhibits a pKa of approximately 9.0 to 9.8, the strong electron-withdrawing nature of the nitrile group via inductive effects drastically reduces the electron density on the adjacent amine. Literature on analogous cyanomethyl complexes demonstrates that this functional group can acidify adjacent environments by several pKa units[2]. Consequently, the basicity of the N1 nitrogen is suppressed, yielding an estimated pKa of 5.5 to 6.0.

This structural reality dictates that the molecule is a weak base. It will be highly ionized (protonated) in acidic environments (e.g., gastric fluid) and predominantly neutral in physiological or basic environments (e.g., intestinal fluid or blood plasma).

Structural influence on pH-dependent ionization and solubility states.

Quantitative Data Summary

Table 1: Fundamental Physicochemical Parameters

| Parameter | Value | Mechanistic Implication |

| CAS Number | 280110-88-5 | Unique identifier for procurement and safety tracking. |

| Molecular Weight | 167.21 g/mol | Low MW favors high intrinsic aqueous solubility and membrane permeability. |

| Calculated LogP (cLogP) | ~ -0.2 to 0.3 | Highly polar; indicates excellent water solubility and moderate lipid partitioning. |

| Estimated pKa (Basic) | 5.5 - 6.0 | Drives pH-dependent solubility; highly soluble in acidic media. |

| Hydrogen Bond Donors | 0 | Lack of donors reduces crystal lattice energy, favoring dissolution. |

| Hydrogen Bond Acceptors | 3 | Enhances interaction with aqueous solvent networks. |

Table 2: Projected Solubility Profile (Thermodynamic)

| Solvent / Media | pH | Estimated Solubility (mg/mL) | State of Molecule |

| 0.1 N HCl (Gastric) | 1.2 | > 50.0 | Fully Protonated (Cationic) |

| Acetate Buffer | 4.5 | > 30.0 | Partially Protonated |

| Phosphate Buffer (PBS) | 7.4 | 10.0 - 20.0 | Predominantly Neutral |

| DMSO | N/A | > 100.0 | Highly Soluble (Stock Solution) |

| Methanol | N/A | > 50.0 | Highly Soluble |

Self-Validating Experimental Protocols for Solubility Determination

To transition from theoretical projection to empirical certainty, researchers must employ rigorous, self-validating workflows. Relying solely on visual inspection or simple UV absorbance can lead to false positives due to compound degradation (e.g., hydrolysis of the nitrile or amide groups in extreme pH). The following protocol utilizes LC-MS to ensure mass balance and structural integrity, creating a closed-loop validation system.

Protocol: Thermodynamic Shake-Flask Method with LC-MS Validation

Rationale: The shake-flask method is the gold standard for thermodynamic solubility. By allowing the solid and solvent to reach true equilibrium over 24 hours, it accounts for the crystal lattice energy of the solid state, which kinetic methods (DMSO dilution) ignore.

Step-by-Step Methodology:

-

Preparation of Solid: Weigh approximately 5 mg of solid 2-(4-acetylpiperazin-1-yl)acetonitrile into three separate 1.5 mL glass HPLC vials.

-

Buffer Addition: Add 500 µL of the target aqueous buffer (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 PBS) to each vial. The goal is to maintain a visible suspension (excess solid). If the solid dissolves completely, add more compound until a suspension persists.

-

Equilibration (The Shake): Seal the vials and place them in a thermomixer at 37°C (physiological temperature) and shake at 300 rpm for 24 hours. Causality: 24 hours ensures that the dissolution rate has plateaued and true thermodynamic equilibrium is achieved between the solid lattice and the solvated molecules.

-

Phase Separation: Centrifuge the vials at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract 100 µL of the clear supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant 1:10 and 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector.

-

LC-MS Quantification (Self-Validation Step):

-

Inject the diluted samples onto an LC-MS system alongside a standard curve prepared from a fresh DMSO stock.

-

Validation Check: Monitor the specific mass-to-charge ratio (m/z 168.1 [M+H]+). If secondary peaks appear (e.g., m/z 186.1 indicating nitrile hydrolysis to an amide), the solubility value is flagged as invalid due to chemical instability in that specific buffer.

-

Self-validating thermodynamic shake-flask solubility workflow.

Conclusion

The solubility profile of 2-(4-acetylpiperazin-1-yl)acetonitrile is heavily dictated by the electron-withdrawing nature of its cyanomethyl group, which depresses the pKa of the piperazine core. By employing a self-validating thermodynamic shake-flask protocol coupled with LC-MS, researchers can accurately map its pH-dependent solubility curve while simultaneously confirming its chemical stability. This rigorous approach ensures that downstream formulation and synthetic efforts in GPCR ligand development are built upon a foundation of unimpeachable physicochemical data.

References

-

Sigma-Aldrich. "2-(4-acetylpiperazin-1-yl)acetonitrile | 280110-88-5". sigmaaldrich.com.

-

PubChem. "Iminodiacetonitrile | C4H5N3 | CID 69413". nih.gov.

-

ChemRxiv. "Formation and structures of palladium-cyanomethyl complexes". chemrxiv.org.2

-

ResearchGate. "Administration of muscarinic antagonists induce changes in passive avoidance learning and in synaptic transmission in the CA1 area of the hippocampus". researchgate.net. 1

Sources

The Pharmacological and Synthetic Utility of 2-(4-Acetylpiperazin-1-yl)acetonitrile: From Chemical Building Block to Target-Specific Mechanisms of Action

Executive Summary

In modern drug discovery, small molecules rarely act in isolation. 2-(4-Acetylpiperazin-1-yl)acetonitrile (CAS 280110-88-5) is a highly privileged "pro-pharmacophore"—a versatile synthetic intermediate utilized to deliver the 4-acetylpiperazin-1-yl motif into complex drug candidates . Because it is a chemical building block rather than a standalone active pharmaceutical ingredient (API), its "mechanism of action" is twofold:

-

Chemical Mechanism: Its reactivity as a synthon to form stable linkages.

-

Biological Mechanism: The downstream pharmacodynamic and pharmacokinetic effects exerted by the acetylpiperazine moiety once integrated into a target-specific receptor or enzyme pocket.

This whitepaper provides an in-depth technical analysis of how 2-(4-acetylpiperazin-1-yl)acetonitrile is chemically deployed and how its derivative compounds achieve potent inhibition across diverse biological targets, including kinases (CDK9, Mer/c-Met) and soluble epoxide hydrolase (sEH).

Chemical Identity & Synthetic Utility

The molecular architecture of 2-(4-acetylpiperazin-1-yl)acetonitrile (

-

The Acetonitrile Group (

): Acts as an electrophilic precursor. It can be reduced to a primary ethylamine ( -

The Acetylpiperazine Ring: Provides a metabolically stable, mildly basic center that modulates lipophilicity (

), improves aqueous solubility, and acts as a highly directional hydrogen-bond acceptor in protein binding pockets.

Fig 1. Synthetic pathways of 2-(4-acetylpiperazin-1-yl)acetonitrile.

Biological Mechanisms of Action (Target-Specific Pathways)

Once incorporated into a larger molecular scaffold, the acetylpiperazine moiety drastically alters the drug's mechanism of action at the structural biology level.

Kinase Inhibition (CDK9 & Mer/c-Met)

In the design of 2,4,5-trisubstituted pyrimidine inhibitors targeting Cyclin-Dependent Kinase 9 (CDK9), achieving selectivity over the closely related CDK2 is notoriously difficult. The incorporation of the 4-acetylpiperazin-1-yl group solves this via a conformational mechanism. The piperazine ring adopts a non-planar chair conformation that forces the acetyl group to project outward into the solvent-exposed region of the ATP-binding pocket. CDK9's binding pocket is highly flexible and can accommodate this steric twist, whereas the narrower CDK2 pocket cannot, driving profound target selectivity .

Similarly, in Mer/c-Met dual inhibitors, the acetylpiperazine tail extends beyond the hinge region, forming water-mediated hydrogen bonds that stabilize the inhibitor-kinase complex while significantly improving systemic bioavailability 1.

Fig 2. Mechanism of CDK9 inhibition by acetylpiperazine derivatives.

Soluble Epoxide Hydrolase (sEH) Inhibition

For sEH inhibitors (typically 1,3-disubstituted ureas), poor pharmacokinetic (PK) properties often halt clinical progression. By utilizing 2-(4-acetylpiperazin-1-yl)acetonitrile to append an acetylpiperazine group as a "tertiary pharmacophore," researchers fundamentally alter the compound's metabolic fate. The acetyl group caps the basic piperazine nitrogen, preventing rapid cytochrome P450-mediated N-oxidation, which extends the in vivo half-life (

Additionally, functionalized piperazines derived from this building block have been successfully employed to create peripherally restricted Cannabinoid Receptor 1 (CB1) inverse agonists, where the polarity of the acetyl group prevents blood-brain barrier (BBB) penetration, thereby eliminating central nervous system side effects 3.

Quantitative Pharmacological Data

The following table summarizes the structure-activity relationship (SAR) and pharmacokinetic improvements conferred by the integration of the 4-acetylpiperazin-1-yl moiety across various drug classes.

| Target | Compound Class | Key Pharmacological Benefit | IC50 / Affinity | Reference |

| Mer/c-Met | 2-Substituted Aniline Pyrimidines | Improved oral bioavailability and aqueous solubility. | Not specified | 1 |

| sEH | 1,3-Disubstituted Ureas | Extended half-life ( | 2 | |

| CDK9 | 2,4,5-Trisubstituted Pyrimidines | Enhanced selectivity over CDK2 via steric twist conformation. | ||

| CB1 Receptor | 6-Piperazin-1-yl-purines | Reduced brain penetration, ensuring peripheral restriction. | 3 |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols detail the chemical activation of 2-(4-acetylpiperazin-1-yl)acetonitrile and the subsequent biological validation of its derivatives. Both protocols are designed as self-validating systems.

Protocol 1: Synthesis of 2-(4-Acetylpiperazin-1-yl)ethan-1-amine via Nitrile Reduction

This protocol converts the inert nitrile into a reactive primary amine for downstream coupling.

-

Preparation: Dissolve

of 2-(4-acetylpiperazin-1-yl)acetonitrile in-

Causality: The high concentration of ammonia shifts the equilibrium of the intermediate imine, strictly preventing the formation of unwanted secondary amine dimers.

-

-

Catalysis: Add

Raney Nickel (pre-washed with Methanol to remove water). -

Hydrogenation: Purge the reaction vessel with

(3x), followed by -

Workup: Filter the suspension through a pad of Celite.

-

Causality: Celite securely traps the highly pyrophoric Raney Nickel catalyst, preventing spontaneous combustion upon exposure to air.

-

-

Self-Validation: Concentrate the filtrate under reduced pressure and analyze via LC-MS. The reaction is validated by the disappearance of the starting material peak and the emergence of the product mass (

).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Used to evaluate the target engagement of the synthesized acetylpiperazine-kinase inhibitors.

-

Buffer Formulation: Prepare assay buffer containing

HEPES (pH 7.5), -

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the derivative in

DMSO. Transfer-

Causality: Using acoustic dispensing ensures the final DMSO concentration remains exactly at

across all wells, preventing solvent-induced enzyme denaturation.

-

-

Enzyme Incubation: Add

of the target kinase (e.g., CDK9/Cyclin T1 at -

Reaction Initiation: Add

of an ATP/ULight-labeled substrate mixture (ATP concentration set to the enzyme's specific -

Termination & Detection: Add

of an EDTA/Europium-anti-phospho antibody mixture.-

Causality: EDTA rapidly chelates the

cofactor, instantly halting the kinase reaction and creating a stable, self-validating endpoint for reading.

-

-

Readout: Measure the TR-FRET signal (Excitation

, Emission

References

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. [Link]

-

Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC.[Link]

-

Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - ORCA (Cardiff University). [Link]

-

Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile α-Aminonitrile: A Technical Guide to 2-(4-Acetylpiperazin-1-yl)acetonitrile as a Synthetic Building Block

An In-depth Guide for Professionals in Research, Discovery, and Chemical Development

Abstract

2-(4-Acetylpiperazin-1-yl)acetonitrile is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, incorporating an acetyl-protected piperazine ring and a reactive α-aminonitrile moiety, offers a unique combination of stability and versatile reactivity. This guide provides a comprehensive overview of its synthesis, core chemical transformations, and strategic applications. We will delve into the mechanistic rationale behind its utility, providing field-proven protocols and insights to empower researchers in leveraging this scaffold for the synthesis of complex nitrogen-containing molecules, including heterocycles and novel pharmaceutical candidates.

Introduction: The Strategic Value of the α-Aminonitrile Scaffold

The α-aminonitrile functional group has been a cornerstone of organic synthesis for over 160 years, serving as a versatile precursor for a wide array of valuable compounds such as amino acids, alkaloids, and various N-heterocyles.[1] These molecules are not merely synthetic intermediates; they often form the core of biologically active agents, exhibiting properties ranging from anticancer to antiviral activities.[2][3] The power of the α-aminonitrile lies in its dual reactivity: the nitrile group can be transformed into amines or carboxylic acids, while the adjacent tertiary amine provides a handle for further functionalization.

2-(4-Acetylpiperazin-1-yl)acetonitrile strategically combines this reactive α-aminonitrile core with a piperazine ring, a privileged scaffold in medicinal chemistry known to enhance aqueous solubility and improve pharmacokinetic profiles.[4] The acetyl group on the distal nitrogen serves as a protecting group, allowing for selective reactions at the α-aminonitrile center before subsequent manipulation of the piperazine ring. This modular design makes it an exceptionally valuable building block for creating libraries of complex molecules for drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 155543-32-7 | (Predicted/Supplier Data) |

| Molecular Formula | C8H13N3O | (Calculated) |

| Molecular Weight | 167.21 g/mol | (Calculated) |

| Appearance | Typically an off-white to yellow solid or oil | (General Observation) |

| Solubility | Soluble in methanol, chloroform, DMSO, and other polar organic solvents. |

Spectroscopic Characterization (Expected):

-

¹H NMR (CDCl₃): Protons on the piperazine ring would appear as multiplets in the δ 2.5-3.8 ppm range. The methylene protons adjacent to the nitrile group (-CH₂CN) would likely be a singlet around δ 3.5 ppm. The acetyl methyl protons (-COCH₃) would present as a sharp singlet around δ 2.1 ppm.

-

¹³C NMR (CDCl₃): The nitrile carbon (-CN) would be observed in the δ 114-118 ppm region. The piperazine and methylene carbons would appear in the δ 45-60 ppm range, while the acetyl carbonyl and methyl carbons would be found around δ 169 ppm and δ 21 ppm, respectively.

-

IR (KBr): A characteristic sharp peak for the nitrile (C≡N) stretch would be visible around 2240 cm⁻¹. The amide carbonyl (C=O) stretch from the acetyl group would appear around 1640 cm⁻¹.

Synthesis and Purification: A Robust and Scalable Protocol

The most common and efficient synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile is achieved through the direct N-alkylation of 1-acetylpiperazine with a haloacetonitrile, typically chloroacetonitrile.[5] This reaction follows a standard bimolecular nucleophilic substitution (Sₙ2) mechanism.

Experimental Protocol: Synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile

Materials:

-

1-Acetylpiperazine (1.0 eq)

-

Chloroacetonitrile (1.1 eq)[6]

-

Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

-

Acetonitrile (CH₃CN), anhydrous, as solvent

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add 1-acetylpiperazine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirring solution.

-

Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Expertise & Experience: Potassium carbonate is an ideal base for this reaction. It is strong enough to act as a proton scavenger but not so strong as to cause significant side reactions. Acetonitrile is an excellent solvent as it is polar aprotic, facilitating the Sₙ2 reaction, and its boiling point allows for a convenient reaction temperature.

-

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).

-

Trustworthiness: The aqueous washes are critical for removing any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a dichloromethane/methanol mixture to afford the pure 2-(4-Acetylpiperazin-1-yl)acetonitrile.[8]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile.

Core Reactivity and Synthetic Utility

The synthetic power of this building block stems from the orthogonal reactivity of its functional groups.

Transformations of the Nitrile Group

The nitrile is a versatile functional group that can be converted into several other key moieties.

A. Reduction to a Primary Amine: The most common transformation is the reduction of the nitrile to a primary amine, yielding 2-(4-acetylpiperazin-1-yl)ethan-1-amine. This creates a valuable diamine scaffold.

-

Mechanistic Insight: This reduction is typically achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] Catalytic methods, using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas, are often preferred for their milder conditions and operational simplicity.[9][10] Borane reagents can also be effective.[11]

Protocol: Reduction of Nitrile using LiAlH₄

-

In a flame-dried flask under inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 2-(4-acetylpiperazin-1-yl)acetonitrile (1.0 eq) in the same anhydrous solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with ether or ethyl acetate.

-

Dry the combined organic filtrates and concentrate to yield the desired primary amine.

B. Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to produce (4-acetylpiperazin-1-yl)acetic acid. This transformation is useful for introducing a carboxylic acid handle for amide couplings or other derivatizations.

-

Mechanistic Insight: Basic hydrolysis typically proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate.[12] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water.

Reactivity of the Piperazine Ring

While the acetyl group is a stable protecting group, it can be removed to liberate the secondary amine for further functionalization.

A. Deacetylation: Hydrolysis of the acetyl group, typically under strong acidic (e.g., refluxing HCl) or basic (e.g., NaOH, KOH) conditions, unmasks the N-4 position of the piperazine ring. This allows for subsequent reactions like N-arylation (e.g., Buchwald-Hartwig coupling) or N-alkylation to build molecular complexity.

Synthetic Utility Decision Tree

Caption: Decision tree for the primary synthetic transformations of the building block.

Applications in Drug Discovery

The 2-(piperazin-1-yl)acetonitrile scaffold is a recurring motif in a variety of biologically active compounds. Its ability to act as a flexible linker and engage in hydrogen bonding interactions makes it highly valuable.

-

GPCR Ligands & Kinase Inhibitors: The piperazine core is a well-established pharmacophore for interacting with G-protein coupled receptors (GPCRs) and various kinases. The cyanomethyl group can be elaborated into larger functional groups that occupy specific binding pockets.[13]

-

ACAT-1 Inhibitors: Derivatives of 2-(piperazinyl)acetonitriles have been investigated as inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), an enzyme implicated in atherosclerosis.[4][14]

-

Antiviral and Anticancer Agents: The incorporation of nitrogen heterocycles is a common strategy in the design of antiviral and anticancer drugs. The title compound serves as an excellent starting point for the synthesis of quinazolinone derivatives and other complex heterocyclic systems with demonstrated therapeutic potential.[13]

Safety, Handling, and Storage

Safety:

-

Toxicity: Like many nitriles, 2-(4-acetylpiperazin-1-yl)acetonitrile should be considered toxic if swallowed, inhaled, or in contact with skin. It is a potential source of cyanide upon metabolism or decomposition.[7]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Precautions: Avoid breathing dust, fumes, or vapor. Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong acids, strong bases, and strong oxidizing agents.

Conclusion

2-(4-Acetylpiperazin-1-yl)acetonitrile is a powerful and versatile synthetic building block that provides a direct entry into a range of valuable molecular scaffolds. Its predictable synthesis and orthogonal reactivity make it a reliable tool for medicinal chemists and drug development professionals. By understanding the core principles of its reactivity—namely, the transformation of the nitrile group and the selective deprotection of the piperazine nitrogen—researchers can strategically incorporate this fragment to accelerate the discovery and development of novel therapeutics.

References

-

Opatz, T. (2018). Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-University Mainz Department of Chemistry. Available at: [Link]

-

Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]

-

Gawai, V. T., & Shaikh, A. A. (2016). Eco-friendly Synthesis of α -Aminonitriles Catalysed by Epzg. Der Pharma Chemica, 8(1), 312-321. Available at: [Link]

-

Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1177. Available at: [Link]

-

Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. Available at: [Link]

-

Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2024). (PDF) Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available at: [Link]

-

Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide. Available at: [Link]

-

Wikipedia. Chloroacetonitrile. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

-

You, D., et al. (1993). Reduction of nitriles to amines by catalytic transfer hydrogenation. Acta Chimica Sinica, 51(1), 85-89. Available at: [Link]

- Google Patents. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.

-

Sanchez, S. A., et al. (2023). Reactions of Acetonitrile with Trapped, Translationally Cold Acetylene Cations. The Journal of Physical Chemistry A, 127(24), 5120-5129. Available at: [Link]

-

Kumar, A., et al. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivatives. Pharmacophore, 13(1), 1-8. Available at: [Link]

-

International Agency for Research on Cancer. (1999). Chloroacetonitrile. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Available at: [Link]

-

Xia, R., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. Nature Communications, 12(1), 1949. Available at: [Link]

-

Sharma, R. (2014). (PDF) Chloroacetonitrile. ResearchGate. Available at: [Link]

-

Al-Said, N. H. (2012). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 154-162. Available at: [Link]

-

Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Available at: [Link]

-

Contel, M., et al. (1996). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1, (20), 2549-2555. Available at: [Link]

-

PubChemLite. 2-(4-benzylpiperazin-1-yl)acetonitrile (C13H17N3). Available at: [Link]

-

PubChemLite. 2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetonitrile (C10H13N5). Available at: [Link]

- Google Patents. US3040095A - Hydrolysis of acetonitrile to acetamide.

-

Organic Syntheses. (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Available at: [Link]

Sources

- 1. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chloroacetonitrile - Wikipedia [en.wikipedia.org]

- 7. Chloroacetonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Reduction of nitriles to amines by catalytic transfer hydrogenation [sioc-journal.cn]

- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 12. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents [patents.google.com]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

- 14. researchgate.net [researchgate.net]

The Strategic Utility of 2-(4-Acetylpiperazin-1-yl)acetonitrile in Modern Drug Discovery: Synthesis, Properties, and Applications

Executive Summary

2-(4-Acetylpiperazin-1-yl)acetonitrile (CAS 280110-88-5) represents a highly specialized, bifunctional intermediate in modern medicinal chemistry. By combining the conformational rigidity of a piperazine core with orthogonal N-acetyl and N-cyanomethyl substitutions, this molecule serves as a versatile scaffold for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. This technical whitepaper provides an in-depth analysis of its historical discovery context, structural rationale, and validated synthetic methodologies, designed specifically for drug development professionals.

Historical Context: The Evolution of Piperazine Scaffolds

Piperazine derivatives have long been a cornerstone of pharmacology. Initially utilized as simple anthelmintics, the piperazine ring eventually evolved into the backbone of blockbuster psychotropics and targeted oncology drugs (e.g., imatinib). However, early drug development often grappled with a significant physicochemical hurdle: the high basicity of unsubstituted or mono-alkylated piperazines (pKa ~9.8)[2]. This high basicity often leads to poor membrane permeability, high off-target binding, and a severe susceptibility to cytochrome P450-mediated N-dealkylation.

The strategic shift toward orthogonally functionalized piperazines emerged as an elegant solution. Researchers discovered that acetylating one nitrogen atom drastically reduces the basicity of the ring—dropping the pKa to approximately 7.06[2]. This shift ensures that the dominant species exists in a neutral state at physiological pH (7.4), thereby enhancing metabolic stability[2]. The subsequent cyanomethylation of the remaining secondary amine yielded 2-(4-Acetylpiperazin-1-yl)acetonitrile, a compound that perfectly balances this metabolic stability with downstream synthetic versatility[3].

Chemical Properties & Structural Logic

The molecular architecture of 2-(4-Acetylpiperazin-1-yl)acetonitrile is intentionally designed for modular, late-stage drug synthesis. Every functional group serves a distinct mechanistic purpose:

-

The N-Acetyl Moiety: Acting as an electron-withdrawing protecting group, the acetyl moiety lowers the pKa of the distal nitrogen[2]. Furthermore, it provides a stable hydrogen-bond acceptor that is highly resistant to in vivo enzymatic cleavage, preventing premature drug degradation.

-

The N-Cyanomethyl Moiety: This group serves as a "masked" reactive center. The nitrile can be catalytically reduced to a primary ethylamine, providing a flexible, aliphatic linker ideal for amide coupling in PROTACs[2]. Alternatively, the electrophilic carbon of the nitrile can undergo cyclization to form triazoles or tetrazoles, which are critical pharmacophores in modern kinase inhibitors, such as RIOK2 antagonists[4].

Experimental Protocol: Synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile

The synthesis of this intermediate relies on the nucleophilic substitution (SN2) of chloroacetonitrile by 1-acetylpiperazine[3]. The following protocol is designed as a self-validating system to maximize yield and minimize side reactions.

Step 1: Reagent Preparation & System Setup

-

Materials: 1-Acetylpiperazine (1.0 eq), Chloroacetonitrile (1.1 eq), Potassium Carbonate (K2CO3, 2.0 eq), Anhydrous Acetonitrile (MeCN).

-

Causality: Anhydrous MeCN is selected as a polar aprotic solvent. It poorly solvates the piperazine nitrogen, thereby increasing its nucleophilicity, while fully dissolving the electrophile. K2CO3 is utilized as a mild, heterogeneous base to scavenge the HCl byproduct without risking the base-catalyzed hydrolysis of the sensitive nitrile or acetyl groups[4].

Step 2: Alkylation Reaction

-

Suspend K2CO3 in MeCN and add 1-acetylpiperazine. Stir at room temperature for 15 minutes to ensure uniform dispersion.

-

Add chloroacetonitrile dropwise over 30 minutes.

-

Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing bis-alkylation or the formation of quaternary ammonium salts.

-

-

Elevate the temperature to 60°C and reflux for 4–6 hours[3].

-

Causality: 60°C provides optimal thermal energy to overcome the SN2 activation barrier while preventing the thermal degradation of the cyanomethyl group.

-

Step 3: Workup and Isolation

-

Cool the mixture to room temperature and filter through a Celite pad to remove insoluble inorganic salts (KCl and unreacted K2CO3).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol, 95:5) to isolate the target compound as a high-purity solid.

Synthetic workflow for 2-(4-Acetylpiperazin-1-yl)acetonitrile via SN2 alkylation.

Applications in Advanced Drug Discovery

The primary utility of 2-(4-Acetylpiperazin-1-yl)acetonitrile lies in its downstream functionalization. In the development of targeted therapeutics, the cyanomethyl group is frequently reduced using palladium on carbon (Pd/C) and hydrogen gas (H2) to yield 1-(2-aminoethyl)-4-acetylpiperazine.

This primary amine is subsequently coupled with various carboxylic acids or sulfonyl chlorides to build the final API[4]. The acetyl group remains intact throughout these transformations, serving as a permanent structural feature that enhances the drug's pharmacokinetic profile and receptor binding affinity.

Downstream functionalization pathway of the cyanomethyl moiety in drug development.

Quantitative Data Summary

To facilitate easy comparison and experimental design, the physicochemical properties and reaction optimization parameters are summarized below.

Table 1: Physicochemical Properties

| Property | Value / Description |

|---|---|

| Chemical Name | 2-(4-Acetylpiperazin-1-yl)acetonitrile |

| CAS Registry Number | 280110-88-5 |

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.21 g/mol |

| Typical Synthesis Yield | 75% – 85% (via SN2 Alkylation) |

| Key Downstream Reaction | Nitrile Reduction to Primary Amine |

Table 2: Reaction Optimization Parameters for Cyanomethylation

| Parameter | Choice | Rationale (Causality) |

|---|---|---|

| Solvent | Acetonitrile (MeCN) | Polar aprotic; maximizes nucleophilicity of piperazine nitrogen. |

| Base | Potassium Carbonate (K2CO3) | Mild, insoluble base; scavenges HCl without hydrolyzing nitrile[4]. |

| Temperature | 60°C | Overcomes SN2 activation barrier; prevents thermal degradation[3]. |

| Addition Method | Dropwise (Electrophile) | Maintains low electrophile concentration; prevents bis-alkylation. |

References

-

Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: PMC / National Institutes of Health URL: [Link]

-

Title: Design, Synthesis and Evaluation of 4-Methoxy-1H-[1,2,3]triazolo[4,5-c]quinolines as Highly Potent and Oral Available RIOK2 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Patent Application Publication US 2008/0269487 A1 Source: Google Patents / Googleapis URL: [Link]

Sources

- 1. Buy Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 2158302-01-1 [smolecule.com]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile from piperazine

An Application Note and Protocol for the Synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile from Piperazine

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including antipsychotics, antihistamines, and anti-cancer agents.[1][2][3] Its prevalence is due to its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[1] The target molecule, 2-(4-Acetylpiperazin-1-yl)acetonitrile, serves as a versatile intermediate, providing a reactive handle for further molecular elaboration in drug discovery campaigns. The acetyl group modulates the basicity of one nitrogen atom, allowing for selective functionalization of the second, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions to build more complex heterocyclic systems.

This document provides a comprehensive, two-step synthetic protocol for the preparation of 2-(4-Acetylpiperazin-1-yl)acetonitrile, commencing from commercially available piperazine. The guide is designed for chemistry researchers in both academic and industrial settings, offering detailed procedural steps, mechanistic rationale, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis is executed in two sequential, high-yielding steps. First, piperazine undergoes a selective mono-N-acetylation to form the key intermediate, 1-acetylpiperazine. This protection strategy is crucial as it deactivates one of the secondary amines, preventing undesired double alkylation in the subsequent step.[4] The second step involves the N-alkylation of 1-acetylpiperazine with chloroacetonitrile to furnish the final product.

Caption: Two-step synthesis of the target compound from piperazine.

Part 1: Synthesis of 1-Acetylpiperazine (Intermediate)

Mechanistic Rationale

This initial step involves the nucleophilic acyl substitution of piperazine on acetic anhydride. Piperazine, with its two secondary amine nitrogens, acts as the nucleophile. By controlling the stoichiometry and reaction temperature (starting at 0°C), we can favor mono-acetylation. The second nitrogen atom is deactivated by protonation after the first addition, reducing the likelihood of di-acetylation. Tetrahydrofuran (THF) is selected as the solvent due to its inert nature and ability to dissolve both the starting material and the intermediate. The synthesis of 1-acetylpiperazine is a well-established procedure in organic chemistry.[2][5]

Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperazine (50.0 g, 0.58 mol). Dissolve the piperazine in 250 mL of tetrahydrofuran (THF).

-

Reagent Addition: Cool the flask in an ice-water bath to 0°C. While stirring vigorously, add acetic anhydride (54.0 mL, 0.57 mol, 0.98 eq) dropwise via the dropping funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours. A white precipitate will form during the reaction.

-

Workup and Isolation:

-

Filter the reaction mixture through a Büchner funnel to remove the piperazinium salt byproduct.

-

Wash the collected solid with a small amount of cold THF (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a viscous, pale-yellow oil or a low-melting solid.[5]

-

-

Purification (Optional but Recommended): While the crude product is often of sufficient purity for the next step, high purity can be achieved by vacuum distillation or recrystallization from a suitable solvent system like ethanol/ether.[5]

Data Summary: 1-Acetylpiperazine

| Parameter | Expected Value |

| Appearance | Clear light yellow liquid or low-melting solid[5] |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Expected Yield | 85-95% |

| Boiling Point | ~127 °C[5] |

| Melting Point | 31-34 °C[5] |

Part 2: Synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile

Mechanistic Rationale

This step is a classic nucleophilic substitution (SN2) reaction. The un-acetylated secondary amine of 1-acetylpiperazine acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile.[6] The chloride ion serves as the leaving group. Potassium carbonate (K₂CO₃) is used as a mild, heterogeneous base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.[7] The use of a base and an alkylating agent to functionalize piperazine derivatives is a common and effective strategy.[8][9]

Experimental Protocol

-

Reaction Setup: To a 500 mL round-bottom flask, add 1-acetylpiperazine (25.0 g, 0.195 mol), potassium carbonate (40.4 g, 0.292 mol, 1.5 eq), and 200 mL of acetonitrile.

-

Reagent Addition: Add chloroacetonitrile (16.0 mL, 0.253 mol, 1.3 eq) to the suspension. Caution: Chloroacetonitrile is highly toxic and should be handled in a chemical fume hood with appropriate personal protective equipment.[10][11][12]

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C). Maintain a gentle reflux with vigorous stirring for 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (1-acetylpiperazine) is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with acetonitrile (2 x 30 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product, typically a dark oil or solid.

-

-

Purification:

-

Dissolve the crude residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The final product can be further purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to yield a white to off-white solid.[13]

-

Data Summary: 2-(4-Acetylpiperazin-1-yl)acetonitrile

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| Expected Yield | 70-85% |

| ¹H NMR (CDCl₃, 400 MHz) | Expect signals around δ 3.6 (t, 2H), 3.5 (s, 2H), 3.4 (t, 2H), 2.6 (m, 4H), 2.1 (s, 3H) (Characteristic peaks based on similar structures[1]) |

Comprehensive Safety Protocol

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses/goggles, and chemical-resistant gloves, is mandatory.[11][12]

-

Piperazine: Corrosive and can cause skin and eye burns. Avoid inhalation of dust.

-

Acetic Anhydride: Corrosive and lachrymatory. Reacts with water. Handle with care.

-

Chloroacetonitrile: Highly Toxic and Flammable .[11][14] Fatal if swallowed, inhaled, or in contact with skin.[11] It is a suspected carcinogen and may cause genetic defects.[11] Keep away from heat, sparks, and open flames.[10] Ensure all equipment is properly grounded to prevent static discharge.

-

Potassium Carbonate: Irritant. Avoid creating dust.

-

Solvents (THF, Acetonitrile, Dichloromethane): Flammable and volatile. Avoid inhalation of vapors.

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15] For chloroacetonitrile exposure, seek immediate medical attention.[10][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][15]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[14] Evacuate the area for large spills and contact emergency services.

Workflow and Troubleshooting

Caption: Detailed experimental workflow from starting materials to final product.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | - Incomplete reaction.- Formation of di-acetylated byproduct. | - Ensure complete dissolution of piperazine.- Maintain low temperature during addition of acetic anhydride.- Use of slightly less than 1 equivalent of acetic anhydride can minimize di-substitution. |

| Low yield in Step 2 | - Inactive base (K₂CO₃ absorbed moisture).- Incomplete reaction. | - Use freshly dried K₂CO₃.- Increase reaction time and monitor by TLC.- Consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction. |

| Product is an oil and won't solidify | - Presence of solvent or impurities. | - Ensure complete removal of solvent under high vacuum.- Purify via column chromatography to remove impurities that inhibit crystallization.[13]- Try triturating with a non-polar solvent like hexanes or diethyl ether. |

| Multiple spots on TLC after Step 2 | - Unreacted starting material.- Formation of byproducts. | - Confirm the identity of spots (co-spot with starting material).- If reaction is incomplete, prolong reflux time.- Optimize purification conditions (adjust solvent polarity for column chromatography). |

References

-

Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

AWS. (2015, January 3). Chloroacetonitrile Safety Data Sheet. [Link]

-

Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]

-

ResearchGate. (2024, August). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

- Google Patents. (2005). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. (n.d.). Molbase. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. [Link]

-

ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

-

Synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin- 4(3H). (n.d.). Indian Journal of Chemistry. [Link]

-

Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Royal Society of Chemistry. [Link]

-

Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117. [Link]

-

Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Igumnov, S. N., Kulagin, V. N., & Korneeva, T. B. (2012). Purification of Acetonitrile. Advanced Materials Research, 548, 15-18. [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2017). Journal of Medicinal Chemistry, 60(17), 7478–7499. [Link]

- Google Patents. (1984). US4476059A - Chloroacetonitrile synthesis.

-

Wikipedia. (n.d.). Chloroacetonitrile. [Link]

-

Organic Syntheses Procedure. (n.d.). α-PHENYLACETOACETONITRILE. [Link]

-

ResearchGate. (2014). Chloroacetonitrile. [Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2013). Organic Letters, 15(18), 4842–4845. [Link]

-

Acetonitrile extraction. (n.d.). Food & Feed Analysis. [Link]

- Google Patents. (1997). KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.

Sources

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]

- 6. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbull.com [chemicalbull.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: Derivatization Strategies for 2-(4-Acetylpiperazin-1-yl)acetonitrile in Preclinical Drug Discovery

Scientific Rationale & Scaffold Profiling

In modern medicinal chemistry, the piperazine ring is recognized as a "privileged scaffold," frequently utilized to modulate the physicochemical properties of drug candidates, including aqueous solubility, basicity, and target-binding geometry. A comprehensive review of FDA-approved drugs between 2011 and 2023 highlights the ubiquitous nature of piperazine derivatives in kinase inhibitors, CNS therapeutics, and antimicrobial agents .

-

Metabolic Shielding via N-Acetylation : The acetyl group caps one of the piperazine nitrogens. This eliminates the basicity of that specific center, preventing the rapid oxidative metabolism (e.g., via CYP450 enzymes) that typically plagues secondary amines, while maintaining hydrogen-bond acceptor capabilities.

-

Orthogonal Reactivity of the Cyanomethyl Group : The aliphatic nitrile serves as a masked primary amine, a carboxylic acid precursor, or a dipolarophile for cycloadditions. This allows for late-stage functionalization without disturbing the stable acetylpiperazine core.

Mechanistic Pathways for Scaffold Derivatization

The derivatization of 2-(4-acetylpiperazin-1-yl)acetonitrile branches into three primary synthetic vectors, each tailored to specific pharmacophore requirements in drug design.

Derivatization pathways of 2-(4-Acetylpiperazin-1-yl)acetonitrile in drug discovery.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. They incorporate specific checkpoints to ensure reaction fidelity, which is critical when synthesizing libraries for distributed drug discovery networks. All starting materials should be sourced from verified suppliers (e.g.,).

Protocol A: Reductive Boc-Protection to Ethylamine Linker

Objective: Synthesis of tert-Butyl (2-(4-acetylpiperazin-1-yl)ethyl)carbamate.

-